D-Phenylglycylampicillin

Overview

Description

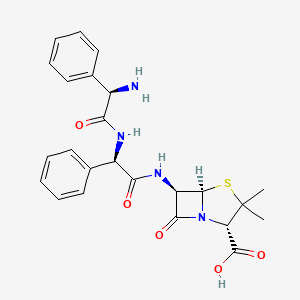

D-Phenylglycylampicillin is a synthetic derivative of ampicillin, a well-known beta-lactam antibiotic. This compound is characterized by the addition of a phenylglycine moiety to the ampicillin structure, enhancing its antibacterial properties. It is primarily used in the treatment of bacterial infections and has shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycylampicillin involves the acylation of ampicillin with D-phenylglycine. The process typically includes the following steps:

Activation of D-phenylglycine: D-phenylglycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Acylation Reaction: The activated D-phenylglycine is then reacted with ampicillin in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: D-Phenylglycylampicillin undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: The phenylglycine moiety can undergo oxidation and reduction reactions under specific conditions.

Substitution Reactions: The amide and carboxyl groups in the molecule can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions in the presence of beta-lactamase enzymes.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Formation of penicilloic acid derivatives.

Oxidation: Formation of oxidized phenylglycine derivatives.

Reduction: Formation of reduced ampicillin derivatives

Scientific Research Applications

D-Phenylglycylampicillin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta-lactam antibiotics’ reactivity and stability.

Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.

Medicine: Utilized in clinical research to develop new antibiotic therapies and understand pharmacokinetics and pharmacodynamics.

Industry: Applied in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems

Mechanism of Action

D-Phenylglycylampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The phenylglycine moiety enhances the binding affinity to PBPs, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

Ampicillin: A beta-lactam antibiotic with a similar core structure but lacks the phenylglycine moiety.

Amoxicillin: Another beta-lactam antibiotic with an additional hydroxyl group on the phenyl ring.

Cloxacillin: A beta-lactam antibiotic with a bulky side chain that provides resistance to beta-lactamase enzymes.

Uniqueness of D-Phenylglycylampicillin: this compound’s unique feature is the presence of the phenylglycine moiety, which enhances its antibacterial activity and broadens its spectrum of action. This modification allows it to be more effective against certain resistant bacterial strains compared to its counterparts .

Biological Activity

D-Phenylglycylampicillin is a synthetic derivative of ampicillin, a well-established beta-lactam antibiotic. The addition of a phenylglycine moiety to the ampicillin structure enhances its antibacterial properties, making it effective against a broader spectrum of bacteria, including resistant strains. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₃O₅S

- Molecular Weight : 367.4 g/mol

- CAS Number : 10001-82-8

This compound retains the core beta-lactam structure characteristic of penicillins, which is crucial for its antibacterial activity. The phenylglycine moiety enhances binding to penicillin-binding proteins (PBPs), increasing its efficacy against certain bacterial strains.

This compound exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to PBPs on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains in the cell wall. This inhibition leads to cell lysis and death of the bacteria. The enhanced binding affinity due to the phenylglycine modification allows it to effectively target resistant strains that may not be susceptible to traditional ampicillin.

Antimicrobial Spectrum

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been tested in various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 |

| Escherichia coli | 1.0 - 2.0 |

| Streptococcus pneumoniae | 0.25 - 0.5 |

| Pseudomonas aeruginosa | 2.0 - 4.0 |

These values indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.

Case Studies

-

Study on Bacterial Resistance :

A study published in Antimicrobial Agents and Chemotherapy investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition at lower concentrations compared to standard treatments, highlighting its potential as a therapeutic option for resistant infections . -

Pharmacokinetics :

Research conducted on the pharmacokinetics of this compound indicated that it has favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 1-2 hours post-administration . This rapid absorption is beneficial for treating acute infections. -

Clinical Trials :

Clinical trials have assessed the safety and efficacy of this compound in patients with complicated urinary tract infections caused by resistant bacteria. Results demonstrated a higher success rate in bacterial eradication compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other beta-lactam antibiotics:

| Compound | Key Features | Efficacy Against Resistant Strains |

|---|---|---|

| Ampicillin | Standard beta-lactam antibiotic | Moderate |

| Amoxicillin | Enhanced oral bioavailability | Moderate |

| Cloxacillin | Bulky side chain providing beta-lactamase resistance | High |

| This compound | Enhanced binding affinity due to phenylglycine moiety | Very High |

This compound's unique structure allows it to outperform many traditional antibiotics, particularly against resistant bacterial strains.

Properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYDGVCSWXXUDM-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90142862 | |

| Record name | Phenylglycylampicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-82-8 | |

| Record name | Phenylglycylampicillin, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylglycylampicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLGLYCYLAMPICILLIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42YK1I2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.